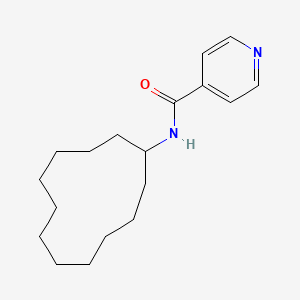![molecular formula C18H19N3O2 B5572441 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)
6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in pyrrolo[3,4-d]pyridazine derivatives stems from their potential in medicinal chemistry, due to their structural features that allow for diverse biological activities. These compounds belong to a broader class of heterocyclic compounds, which are a cornerstone of organic chemistry with significant implications in drug development.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic heterocyclic skeletons. For instance, the synthesis of related pyrrolopyrazine derivatives has been achieved through condensation reactions, cyclization, and functional group transformations, indicating a complex yet controllable synthesis pathway (G. G. Dubinina et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically employs techniques like X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses reveal the arrangement of atoms, the stereochemistry, and electronic properties critical for understanding the compound's reactivity and interaction with biological targets. For example, the structure and DFT calculations of pyridazine analogs have been detailed, providing insight into the electronic characteristics of these molecules (Hamdi Hamid Sallam et al., 2021).
Aplicaciones Científicas De Investigación
Antioxidant and Antitumor Applications
Heterocyclic compounds, including pyrrolopyridazine derivatives, have been synthesized and investigated for their antioxidant and antitumor activities. For example, novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives demonstrated antioxidant activities, suggesting potential utility in medical research for disease treatment or prevention (Salem et al., 2015). Similarly, derivatives of thiophene and thieno[3,2-d]pyrimidine showed potent antitumor and antibacterial agents, indicating the relevance of such compounds in developing new therapeutic agents (Hafez et al., 2017).
Corrosion Inhibition
Pyridazine derivatives have been studied for their role as corrosion inhibitors, a key area of interest in material science and engineering. The inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic solutions was investigated, demonstrating the compounds' potential to protect industrial materials from corrosion (Mashuga et al., 2017).
Drug Discovery and Pharmaceutical Research
The synthesis and biological evaluation of novel pyrrolopyridazine derivatives have been explored for their potential in drug discovery, particularly as protein kinase inhibitors with antiproliferative activity. This highlights the compound's relevance in pharmaceutical research and cancer therapy development (Dubinina et al., 2006).
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-10-17-12(3)21(13(4)18(17)11(2)20-19-10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWJLKBNAWASAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1CC3=CC4=C(C=C3)OCO4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)
![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)
